N-(2-hydroxyphenyl)-2-methylpropanamide
Overview
Description
N-(2-hydroxyphenyl)-2-methylpropanamide is a chemical compound with the following properties:
Molecular Formula: C8H9NO2
Molecular Weight: 151.1626 g/mol
IUPAC Standard InChI: InChI=1S/C8H9NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h2-5,11H,1H3,(H,9,10)
Preparation Methods
Synthetic Routes: The synthetic preparation of N-(2-hydroxyphenyl)-2-methylpropanamide involves acetylation of 2-aminophenol. Here’s a common synthetic route:
Acetylation: Acetanilide (2’-hydroxy-) is acetylated using acetic anhydride or acetyl chloride to yield this compound .
Industrial Production Methods: this compound is not produced industrially in large quantities. it serves as an intermediate in the synthesis of pharmaceutical compounds .
Chemical Reactions Analysis
Reactions:
Acetylation: The compound undergoes acetylation, replacing the amino group with an acetyl group.
Hydrolysis: N-(2-hydroxyphenyl)-2-methylpropanamide can be hydrolyzed back to 2-aminophenol under acidic conditions.
Acetylation: Acetic anhydride or acetyl chloride in the presence of a base (such as pyridine).
Hydrolysis: Dilute acid (e.g., hydrochloric acid).
Major Products: The major product of acetylation is this compound itself.
Scientific Research Applications
N-(2-hydroxyphenyl)-2-methylpropanamide finds applications in:
Pharmaceutical Research: As an intermediate for drug synthesis .
Chemical Research:
Mechanism of Action
The exact mechanism of action for N-(2-hydroxyphenyl)-2-methylpropanamide is not well-documented. its acetylation reaction suggests that it may modify biological molecules by acetylating functional groups.
Comparison with Similar Compounds
N-(2-hydroxyphenyl)-2-methylpropanamide is unique due to its specific substitution pattern. Similar compounds include acetanilide and other acetylated phenols.
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)10(13)11-8-5-3-4-6-9(8)12/h3-7,12H,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHKGYSSGAHTMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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